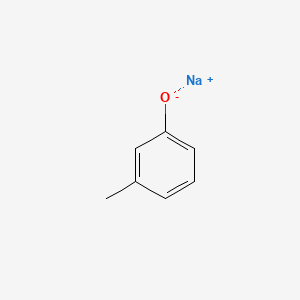
Sodium m-cresolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium m-cresolate, also known as this compound, is an organic compound with the molecular formula C7H7NaO. It is a derivative of phenol where a methyl group is substituted at the meta position, and the phenolic hydrogen is replaced by a sodium ion. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium m-cresolate can be synthesized through several methods:
Nucleophilic Aromatic Substitution: This involves the reaction of m-cresol with sodium hydroxide. The hydroxyl group of m-cresol is deprotonated by sodium hydroxide, forming this compound.
Industrial Production: In industrial settings, the compound is often produced by reacting m-cresol with sodium hydroxide under controlled conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Sodium m-cresolate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert quinones back to hydroquinones. Reducing agents such as sodium borohydride are typically used.
Electrophilic Aromatic Substitution: The aromatic ring of phenol, 3-methyl-, sodium salt (1:1) is highly reactive towards electrophilic substitution due to the activating effect of the hydroxyl group.
Applications De Recherche Scientifique
Sodium m-cresolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other aromatic compounds.
Biology: The compound is used in various biochemical assays and as a preservative in biological samples.
Medicine: It has applications in the formulation of antiseptics and disinfectants.
Industry: It is used in the production of resins, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of phenol, 3-methyl-, sodium salt (1:1) involves its interaction with various molecular targets:
Proteolytic Activity: The compound can act as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: When injected near nerves, it can cause chemical neurolysis, leading to the destruction of nerve fibers.
Comparaison Avec Des Composés Similaires
Sodium m-cresolate can be compared with other similar compounds:
Phenol: Unlike phenol, phenol, 3-methyl-, sodium salt (1:1) has a methyl group at the meta position, which affects its reactivity and solubility.
m-Cresol: m-Cresol is the parent compound of phenol, 3-methyl-, sodium salt (1:1). The sodium salt form is more soluble in water and has different chemical properties.
Other Cresols: o-Cresol and p-Cresol are isomers of m-Cresol.
Propriétés
Numéro CAS |
3019-89-4 |
|---|---|
Formule moléculaire |
C7H7NaO |
Poids moléculaire |
130.12 g/mol |
Nom IUPAC |
sodium;3-methylphenolate |
InChI |
InChI=1S/C7H8O.Na/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1 |
Clé InChI |
QOINKMNRLBCJOP-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)[O-].[Na+] |
SMILES isomérique |
CC1=CC(=CC=C1)[O-].[Na+] |
SMILES canonique |
CC1=CC(=CC=C1)[O-].[Na+] |
Apparence |
Solid powder |
Key on ui other cas no. |
3019-89-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
108-39-4 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Phenol, 3-methyl-, sodium salt (1:1) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















